2-[Cyclopropyl-(1-deuterio-2-methylpropan-2-yl)oxycarbonylamino]acetic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Boc-D-Cyclopropylglycine can be synthesized through various methods. One common approach involves the use of a bifunctional enzyme that integrates reductive amination and coenzyme regeneration activities. This method has shown an improved reaction rate and high substrate concentration . Another method involves the carbene and ylide addition to alkenes, enzymatic reactions, and the Kulinkovich cyclopropanation of esters and amides .
Industrial Production Methods
For industrial production, the NADH-driven biocatalytic system is often employed. This system allows for continuous synthesis with high conversion yields and enantiomeric excess .
Chemical Reactions Analysis
Types of Reactions
Boc-D-Cyclopropylglycine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Reducing agents are used to convert the compound into its reduced form.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol derivative .
Scientific Research Applications
Boc-D-Cyclopropylglycine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Boc-D-Cyclopropylglycine involves its incorporation into peptide sequences, which alters the protein structure and biological properties. The presence of the cyclopropyl group restricts rotation about the carbon-carbon bond, making the peptide chain more resistant to hydrolysis .
Comparison with Similar Compounds
Similar Compounds
Cyclopropylglycine: Similar in structure but lacks the Boc protecting group.
Cyclopropylalanine: Contains an additional methyl group compared to Boc-D-Cyclopropylglycine.
Cyclopropylserine: Contains a hydroxyl group instead of the Boc protecting group.
Uniqueness
Boc-D-Cyclopropylglycine is unique due to its Boc protecting group, which enhances its stability and makes it suitable for solid-phase peptide synthesis .
Properties
Molecular Formula |
C10H17NO4 |
---|---|
Molecular Weight |
216.25 g/mol |
IUPAC Name |
2-[cyclopropyl-(1-deuterio-2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
InChI |
InChI=1S/C10H17NO4/c1-10(2,3)15-9(14)11(6-8(12)13)7-4-5-7/h7H,4-6H2,1-3H3,(H,12,13)/i1D |
InChI Key |
VPTQREPNFSXDEM-MICDWDOJSA-N |
Isomeric SMILES |
[2H]CC(C)(C)OC(=O)N(CC(=O)O)C1CC1 |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC(=O)O)C1CC1 |
Origin of Product |
United States |
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